molecular formula C15H17NO4 B1391705 3-Oxo-3-(5-oxo-1-m-tolyl-pyrrolidin-3-yl)-propionic acid methyl ester CAS No. 1229627-23-9

3-Oxo-3-(5-oxo-1-m-tolyl-pyrrolidin-3-yl)-propionic acid methyl ester

Cat. No.: B1391705
CAS No.: 1229627-23-9
M. Wt: 275.3 g/mol
InChI Key: NBFPVEPAGRIDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3-(5-oxo-1-m-tolyl-pyrrolidin-3-yl)-propionic acid methyl ester is a methyl ester derivative featuring a propionic acid backbone substituted with a pyrrolidin-3-yl ring system. Key structural attributes include:

  • Core structure: A 3-oxo-propionate ester.
  • Substituents: A 5-oxo-pyrrolidine ring substituted at the 1-position with an m-tolyl (meta-methylphenyl) group.
  • Functional groups: Ester, ketone, and lactam moieties.

Properties

IUPAC Name

methyl 3-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-4-3-5-12(6-10)16-9-11(7-14(16)18)13(17)8-15(19)20-2/h3-6,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFPVEPAGRIDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Oxo-3-(5-oxo-1-m-tolyl-pyrrolidin-3-yl)-propionic acid methyl ester (CAS Number: 1229627-23-9) is a compound of interest due to its potential biological activities. This article reviews available research findings, including its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₇NO₄
  • Molecular Weight : 275.30 g/mol
  • Structure : Characterized by a pyrrolidine ring and a propionic acid moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrrolidine have shown selective inhibition of cancer cell proliferation. A study involving similar compounds demonstrated that certain derivatives exhibited IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant antiproliferative activity .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been identified as potent HDAC inhibitors, which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, evidenced by nuclear disintegration observed through DAPI staining techniques .
  • Selective Targeting : Research indicates that certain derivatives preferentially target cancerous cells over non-cancerous cells, suggesting a mechanism that minimizes toxicity to normal tissues .

Study on Structural Modifications

A study synthesized various derivatives based on structural modifications of the parent compound. Among these, specific analogs demonstrated enhanced selectivity and potency against cancer cell lines. For example, the highest activity was noted in compounds that effectively engaged with the HSP90 and TRAP1 signaling pathways .

CompoundIC₅₀ (mg/mL)Cell LineMechanism
7a0.12HCT-116HDAC inhibition
7g0.12HCT-116Apoptosis induction
7d0.81HCT-116Non-specific activity

Future Directions

Given the promising biological activities associated with this compound and its derivatives, further research is warranted to explore:

  • The full range of biological activities beyond anticancer effects.
  • The potential for development into therapeutic agents targeting specific cancers.
  • Comprehensive toxicity studies to evaluate safety profiles in vivo.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar esters, emphasizing substituent differences and their impact on molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
3-Oxo-3-(5-oxo-1-m-tolyl-pyrrolidin-3-yl)-propionic acid methyl ester 1-m-tolyl, 5-oxo-pyrrolidine C16H17NO5 (estimated) ~303.3 (estimated) Not specified Likely bioactive; potential kinase inhibitor
3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester Pyridin-4-yl-pyrazole C12H11N3O3 245.23 1309672-63-6 Research intermediate; pyrazole analogs often target enzymes
3-Oxo-3-(3,4,5-trimethoxyphenyl)-propionic acid methyl ester 3,4,5-Trimethoxyphenyl C13H16O6 268.26 139148-39-3 Bioactive small molecule; trimethoxy groups enhance solubility
3-Oxo-3-p-tolyl-propionic acid methyl ester p-Tolyl (para-methylphenyl) C11H12O3 192.21 2213-67-4 Simple ester; used in organic synthesis
3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester Benzyl-pyrrolidine C16H19NO3 273.33 474317-64-1 Pharmacological studies; benzyl groups improve lipophilicity
Methyl 3-oxo-3-[5-oxo-1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]propanoate Pyridin-4-ylmethyl C14H16N2O4 276.29 1229623-97-5 Medicinal chemistry; pyridine enhances hydrogen bonding

Key Observations :

  • Substituent effects : The m-tolyl group in the target compound may confer unique steric and electronic properties compared to p-tolyl analogs, influencing receptor binding .
  • Bioactivity: Pyrrolidinone derivatives (e.g., 5-oxo-pyrrolidine) are common in kinase inhibitors and anti-inflammatory agents .
  • Solubility : Trimethoxyphenyl and pyridinyl substituents improve aqueous solubility compared to aromatic hydrocarbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-(5-oxo-1-m-tolyl-pyrrolidin-3-yl)-propionic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-(5-oxo-1-m-tolyl-pyrrolidin-3-yl)-propionic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.